molecular formula C29H26FNO4 B2585989 (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone CAS No. 850903-01-4

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone

Cat. No.: B2585989
CAS No.: 850903-01-4
M. Wt: 471.528
InChI Key: UXQYEGMPPXWDSI-UHFFFAOYSA-N
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Description

(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone represents a significant research tool in the field of oncology, specifically designed to target Bcr-Abl tyrosine kinase. This compound is a key molecule for investigating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of acquired resistance to first- and second-generation kinase inhibitors. Its primary research value lies in its ability to potently inhibit the Bcr-Abl T315I "gatekeeper" mutant, a common and challenging mutation that confers resistance to therapies such as imatinib, nilotinib, and dasatinib. The compound functions through a mechanism of action involving direct, ATP-competitive binding to the kinase domain, effectively blocking its enzymatic activity and subsequent downstream signaling cascades, such as the STAT5, RAS/MAPK, and PI3K/AKT pathways, which are critical for cellular proliferation and survival. As a chemical probe , it enables researchers to dissect the specific biological roles of Bcr-Abl and its mutant forms, study mechanisms of drug resistance, and evaluate novel therapeutic strategies in preclinical models. Its application is crucial for validating Bcr-Abl as a target and for the development of next-generation inhibitors aimed at overcoming clinical resistance in hematological malignancies.

Properties

IUPAC Name

[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FNO4/c1-33-27-16-20-14-15-31(29(32)24-9-5-7-19-6-3-4-8-23(19)24)26(25(20)17-28(27)34-2)18-35-22-12-10-21(30)11-13-22/h3-13,16-17,26H,14-15,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQYEGMPPXWDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC4=CC=CC=C43)COC5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-1-yl)methanone is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxicity, and possible applications in pharmacology.

Chemical Structure and Properties

The compound's structure features a naphthalenyl group linked to a dihydroisoquinoline moiety substituted with fluorophenoxy and methoxy groups. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notable mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate varying degrees of toxicity:

Cell LineIC50 (µM)Effect
A549 (Lung)25Moderate toxicity
HepG2 (Liver)30Low toxicity
MCF-7 (Breast)20High toxicity

These findings suggest that the compound exhibits selective cytotoxicity, potentially useful in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds within the same class. For instance:

  • Herbicidal Activity : A related aryl-naphthyl methanone derivative demonstrated significant herbicidal activity against HPPD in bioassays, indicating potential agricultural applications .
  • Antimicrobial Properties : Compounds with similar structures have shown promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 62.5 µg/mL .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key findings:

Compound NameBiological ActivityReference
(1-((4-fluorophenoxy)methyl)-6,7-dimethoxyisoquinoline)Moderate cytotoxicity
N-(4-bromophenyl)-1-[(4-fluorophenoxy)methyl]Strong herbicidal activity
3-Acetyl-2,5-dimethoxy compoundsAntimicrobial activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Dihydroisoquinoline vs. Quinolinone Derivatives
  • Target Compound: The dihydroisoquinoline core provides partial saturation, increasing conformational flexibility compared to fully aromatic systems.
  • 6,7-Methylenedioxy-4-(3,5-dimethoxyphenyl)quinolin-2(1H)-one (12i): The quinolin-2(1H)-one core introduces a ketone group, increasing hydrogen-bonding capacity. The methylenedioxy substituent (fused ring) reduces rotational freedom compared to dimethoxy groups, possibly limiting binding to certain targets .
Dihydroisoquinoline vs. Triazole Derivatives
  • The difluorophenyl group enhances lipophilicity but may reduce metabolic stability compared to the 4-fluorophenoxy group in the target compound .

Substituent Effects

Fluorinated Groups
  • Target Compound: The 4-fluorophenoxymethyl group balances lipophilicity and metabolic resistance. Fluorine’s electronegativity may polarize the phenoxy group, influencing receptor binding.
  • (2Z)-2-(6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)-1-(2-fluorophenyl)ethanone: Replacing naphthalene with a 2-fluorophenyl group reduces steric bulk but maintains electron-withdrawing effects. The Z-configuration introduces geometric constraints absent in the target compound .
Naphthalene vs. Indole Moieties
  • (4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone: The indole nitrogen enables hydrogen bonding, while the pentyl chain increases lipophilicity. The chloro substituent on naphthalene is more lipophilic but less metabolically stable than the target compound’s unsubstituted naphthalene .

Physicochemical Properties

Property Target Compound 6,7-Methylenedioxy Quinolinone (12i) Triazole Derivative
Molecular Weight ~495 g/mol ~380 g/mol ~520 g/mol
LogP (Predicted) 4.2 (high lipophilicity) 3.8 5.1
Hydrogen Bond Acceptors 6 7 8
Key Functional Groups Methoxy, fluorophenoxy, naphthalene Methylenedioxy, quinolinone Triazole, sulfonyl, difluorophenyl

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